molecular formula C9H12N2O2S B13527143 2-(2-Aminoethyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide

2-(2-Aminoethyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide

Cat. No.: B13527143
M. Wt: 212.27 g/mol
InChI Key: MHDMGXFGAGWKJI-UHFFFAOYSA-N
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Description

2-(2-aminoethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of an aminoethyl group attached to a dihydrobenzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione typically involves the reaction of 2-aminobenzenethiol with ethylene oxide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired benzothiazole derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-(2-aminoethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-aminoethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming covalent or non-covalent interactions. It may also interact with cellular receptors and modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(2-aminoethyl)pyridine: Another compound with an aminoethyl group, but with a pyridine ring instead of a benzothiazole ring.

    4-(2-aminoethyl)benzenesulfonamide: Contains an aminoethyl group attached to a benzenesulfonamide structure.

    N-(2-aminoethyl)-1-aziridineethanamine: Features an aminoethyl group attached to an aziridine ring .

Uniqueness

2-(2-aminoethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione is unique due to its benzothiazole core, which imparts distinct chemical and biological properties. The presence of the aminoethyl group enhances its reactivity and potential for functionalization, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

2-(1,1-dioxo-3H-1,2-benzothiazol-2-yl)ethanamine

InChI

InChI=1S/C9H12N2O2S/c10-5-6-11-7-8-3-1-2-4-9(8)14(11,12)13/h1-4H,5-7,10H2

InChI Key

MHDMGXFGAGWKJI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2S(=O)(=O)N1CCN

Origin of Product

United States

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